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Introduction

DDPO, with the full chemical name (2S)-5-amino-2-[[4-[(2-amino-4-oxo0-3H-quinazolin-6-
yl)methylamino]benzoyl]Jamino]pentanoic acid and also known as 5,8-Dideazapteroylornithine,
is a potent small molecule inhibitor with significant implications for cancer chemotherapy and
drug development.[1][2] This technical guide provides a comprehensive overview of its
chemical structure, physicochemical properties, and its dual mechanism of action as an
inhibitor of both folylpolyglutamate synthetase (FPGS) and dihydrofolate reductase (DHFR).

Chemical Structure and Properties

DDPO is a complex organic molecule with the chemical formula C21H24N604.[1] Its structure
features a quinazoline core linked to a p-aminobenzoyl moiety, which is in turn coupled to an L-
ornithine side chain. This intricate structure is central to its biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of DDPO is presented in the table below for
easy reference and comparison.
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Property Value Reference
CAS Number 118675-83-5 [1]
Molecular Formula C21H24N604 [1]
Molecular Weight 424.45 g/mol [1]

Typically exists as a solid at
Appearance [1]
room temperature

Density 1.48 g/cm3 [1]

Solubility Soluble in DMSO [1]

Mechanism of Action

DDPO exhibits a dual inhibitory mechanism, targeting two key enzymes in the folate
metabolism pathway: dihydrofolate reductase (DHFR) and folylpolyglutamate synthetase
(FPGS). This dual action makes it a compound of significant interest in overcoming antifolate
drug resistance.

Inhibition of Dihydrofolate Reductase (DHFR)

DHFR is a critical enzyme that reduces dihydrofolate to tetrahydrofolate, an essential cofactor
for the synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, DDPO
disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis in rapidly
proliferating cells, such as cancer cells.

Inhibition of Folylpolyglutamate Synthetase (FPGS)

FPGS is responsible for the addition of glutamate residues to folates and antifolates, a process
known as polyglutamylation. Polyglutamylation is crucial for the intracellular retention and
efficacy of many folate-based chemotherapeutic agents. By inhibiting FPGS, DDPO can
interfere with the activation and retention of other antifolates, and also deplete intracellular
folate pools, further disrupting cellular metabolism.

The following diagram illustrates the points of inhibition of DDPO in the folate metabolism
pathway.
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Inhibition of Folate Metabolism by DDPO.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation and application of

DDPO in a research setting.

Synthesis of DDPO (Generalized Scheme)

While a specific, detailed, and publicly available synthesis protocol for DDPO is not readily
found in the literature, a plausible synthetic route can be constructed based on the synthesis of
analogous 5,8-dideaza antifolates. The general strategy involves the synthesis of two key
intermediates: a protected 2-amino-4-oxo-3H-quinazoline derivative and a p-aminobenzoyl-L-
ornithine derivative, followed by their coupling and subsequent deprotection.

The following diagram outlines a logical workflow for the synthesis of DDPO.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1669917?utm_src=pdf-body-img
https://www.benchchem.com/product/b1669917?utm_src=pdf-body
https://www.benchchem.com/product/b1669917?utm_src=pdf-body
https://www.benchchem.com/product/b1669917?utm_src=pdf-body
https://www.benchchem.com/product/b1669917?utm_src=pdf-body
https://www.benchchem.com/product/b1669917?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669917?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Quinazoline Intermediate Synthesis ~ Ornithine Intermediate Synthesis

Substituted o
Anthranilic Acid

Cyclization with Urea Protection of Amino
or Guanidine Derivative and Carboxyl Groups
Formation of Coupling with

Quinazolinedione p-Nitrobenzoyl Chloride

Reduction of
Nitro Group

Introduction of Amino Group
at C2 and Halogenation at C6

'

Protected 2-Amino-6-halomethyl Protected p-Aminobenzoyl
-4-0x0-3H-quinazoline -L-ornithine

Final Assembly and Deprotection

[Coupling of Intermediatesj

Removal of
Protecting Groups

[Purification (e.q., HPLCD
DDPO

Click to download full resolution via product page

Generalized Synthetic Workflow for DDPO.
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Dihydrofolate Reductase (DHFR) Inhibition Assay

The inhibitory activity of DDPO against DHFR can be determined using a spectrophotometric

assay that measures the decrease in absorbance at 340 nm resulting from the oxidation of
NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

DHFR enzyme (human recombinant)

Dihydrofolate (DHF)

NADPH

DDPO (dissolved in DMSO)

Assay Buffer (e.g., 50 mM Tris-HCI, pH 7.5, containing 150 mM KCI, 1 mM EDTA)

96-well UV-transparent microplate

Microplate spectrophotometer

Procedure:

Prepare a reaction mixture containing DHFR enzyme and NADPH in the assay buffer.

Add varying concentrations of DDPO (or DMSO as a vehicle control) to the wells of the
microplate.

Pre-incubate the plate at room temperature for 10-15 minutes.

Initiate the reaction by adding DHF to all wells.

Immediately measure the decrease in absorbance at 340 nm over time (kinetic mode) at a
constant temperature (e.g., 25°C).

Calculate the initial reaction rates from the linear portion of the kinetic curves.
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o Determine the IC50 value of DDPO by plotting the percentage of inhibition against the
logarithm of the inhibitor concentration.

The following diagram illustrates the experimental workflow for the DHFR inhibition assay.
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Experimental Workflow for DHFR Inhibition Assay.

Folylpolyglutamate Synthetase (FPGS) Inhibition Assay

The inhibitory effect of DDPO on FPGS activity can be assessed by measuring the
incorporation of radiolabeled glutamic acid into a folate or antifolate substrate.

Materials:

FPGS enzyme (e.g., from a cell lysate or recombinant source)

o Folate or antifolate substrate (e.g., methotrexate)

e [3H]-Glutamic acid

e ATP and MgClz

o DDPO (dissolved in DMSO)

e Reaction buffer (e.g., 100 mM Tris-HCI, pH 8.5, containing 20 mM KCI, 10 mM MgClz, 10
mM ATP, and 20 mM dithiothreitol)

 Trichloroacetic acid (TCA)

e Glass fiber filters

o Scintillation counter

Procedure:

Prepare a reaction mixture containing the FPGS enzyme, the folate/antifolate substrate, and
[3H]-glutamic acid in the reaction buffer.

Add varying concentrations of DDPO (or DMSO as a vehicle control) to the reaction tubes.

Initiate the reaction by adding ATP and MgCl-.

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
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o Stop the reaction by adding cold trichloroacetic acid (TCA) to precipitate the proteins and
polyglutamylated products.

« Filter the mixture through glass fiber filters to capture the precipitate.
e Wash the filters with cold TCA and ethanol to remove unincorporated [3H]-glutamic acid.
o Measure the radioactivity retained on the filters using a scintillation counter.

o Calculate the percentage of inhibition and determine the IC50 value of DDPO.

Conclusion

DDPO is a promising pharmacological agent with a unique dual-inhibitory mechanism targeting
key enzymes in folate metabolism. Its chemical structure and properties are well-defined, and
robust experimental protocols are available for characterizing its inhibitory activity. This in-depth
technical guide provides a solid foundation for researchers, scientists, and drug development
professionals working with this compound, facilitating further investigation into its therapeutic
potential. The provided data and methodologies should aid in the design of future studies
aimed at elucidating its full pharmacological profile and potential clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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